3-(Piperidin-4-yl)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h7-8,10H,2-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWZSCISJMQRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600916 | |
| Record name | 3-(Piperidin-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103039-96-9 | |
| Record name | 3-(Piperidin-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 3-(Piperidin-4-yl)butanoic Acid and Related Structures
The construction of this compound involves the strategic formation of the piperidine (B6355638) ring and the subsequent or concurrent introduction of the butanoic acid side chain.
Strategies for Synthesis of Key Piperidine Derivatives as Precursors
The synthesis of the core piperidine structure is a fundamental first step. A variety of methods are employed to create substituted piperidines that can serve as precursors. nih.gov Common strategies include:
Hydrogenation of Pyridine (B92270) Precursors: The reduction of corresponding pyridine derivatives is a widely used method. nih.govorganic-chemistry.org This can be achieved through catalytic hydrogenation using catalysts like nickel or rhodium on carbon. organic-chemistry.orgdtic.mil
Cyclization Reactions: Intramolecular cyclization of acyclic amino-aldehydes or other suitable precursors can form the piperidine ring. nih.gov For instance, the cyclization of aminoallenes in the presence of p-toluenesulfonic acid can yield 4-piperidone (B1582916) precursors. dtic.mil
Reductive Amination: The reaction of a suitable ketone, such as 1-benzylpiperidin-4-one, with ammonia (B1221849) followed by reduction is an efficient route to 4-aminopiperidine (B84694) derivatives, which can be further modified. researchgate.net
Dieckmann Condensation: 4-Piperidones are frequently synthesized by the addition of a primary amine to two molecules of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil
A notable approach involves the use of L-glutamic acid as a starting material to produce enantiomerically pure 3-amino piperidine derivatives. This multi-step process includes esterification, Boc-protection, reduction of the resulting diester to a diol, tosylation, and finally cyclization with various amines. niscpr.res.in
Methodologies for Formation of the Butanoic Acid Moiety
Once a suitable piperidine precursor is obtained, the butanoic acid side chain can be introduced. Several synthetic strategies can be employed:
Alkylation of Piperidine Derivatives: A common method involves the alkylation of a piperidine derivative with a reagent containing the four-carbon chain. For example, 3-alkylpiperidines can be synthesized by the alkylation of the enamide anion of Δ¹-piperideine. odu.edu
Ring-Opening Reactions: A [3 + 2] annulation/ring-opening cascade reaction between hydrazones and exocyclic dienones, catalyzed by copper(II), can produce 4-(pyrazol-4-yl)butanoic acid derivatives. researchgate.net
Functional Group Interconversion: A pre-existing functional group on the piperidine ring can be converted into the butanoic acid moiety. For instance, a nitrile group can be hydrolyzed to a carboxylic acid.
Approaches for Hydrochloride Salt Formation in Research
In research, active pharmaceutical ingredients are often converted to their hydrochloride salts to improve properties like solubility and stability. ontosight.ainih.gov The general procedure involves dissolving the free base of the piperidine compound in a suitable solvent and treating it with gaseous hydrogen chloride or a solution of HCl in an organic solvent. ontosight.aiacs.org The resulting hydrochloride salt typically precipitates out of the solution and can be collected by filtration. cdnsciencepub.com The formation of the salt can be confirmed by analytical techniques such as X-ray diffraction. nih.gov
Derivatization Strategies for Analogues and Research Probes
Derivatization of the this compound scaffold is crucial for exploring structure-activity relationships (SAR) and developing research tools.
Chemical Modifications of the Piperidine Ring (e.g., N-alkylation, substitution)
The piperidine ring offers multiple sites for chemical modification, primarily at the nitrogen atom and the ring carbons.
N-Alkylation: The nitrogen atom of the piperidine ring is a common site for modification. N-alkylation can be achieved by reacting the piperidine with an alkyl halide in the presence of a base like potassium carbonate or N,N-diisopropylethylamine. researchgate.netnih.gov Reductive amination is another effective method for introducing N-alkyl groups. nih.gov These modifications are often employed to tune the pharmacological properties of the molecule. rsc.org
Substitution on the Piperidine Ring: Introducing substituents onto the carbon framework of the piperidine ring can significantly impact its biological activity. rsc.org Methyl groups, for instance, are often introduced to block metabolism and influence the ring's conformation. acs.orgrsc.org Synthesizing substituted piperidones, which can then be further elaborated, is a common strategy. asianpubs.org For example, 3-substituted 4-piperidinones can be prepared through a one-pot tandem oxidation-cyclization-oxidation of unsaturated alcohols. nih.gov
Table 1: Examples of N-Alkylation and Ring Substitution Reactions on Piperidine Derivatives
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| Piperidine | Alkyl bromide/iodide, Acetonitrile | N-Alkylpiperidinium salt | N-Alkylation | researchgate.net |
| Piperidine | Alkylating agent, K2CO3, DMF | N-Alkylpiperidine | N-Alkylation | researchgate.net |
| 1-Benzylpiperidin-4-one | Ammonia, Raney-Ni | 4-Aminopiperidine derivative | Reductive Amination | researchgate.net |
| Unsaturated alcohols | PCC or PCC/TfOH | 3-Substituted 4-piperidinone | Oxidation-Cyclization-Oxidation | nih.gov |
Functionalization and Elaboration of the Butanoic Acid Side Chain
The butanoic acid side chain provides another handle for chemical modification.
Amide Bond Formation: The carboxylic acid group can be readily converted to an amide by coupling with various amines using standard coupling reagents like carbonyldiimidazole (CDI), HBTU, or via the formation of an acyl chloride. nih.govnih.gov This allows for the introduction of a wide range of substituents.
Esterification: The carboxylic acid can be esterified by reaction with an alcohol in the presence of an acid catalyst.
Derivatization for Analytical Purposes: The carboxylic acid can be derivatized to improve its detection in analytical techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). For example, derivatization with N-(4-aminophenyl)piperidine can significantly enhance detection limits. nih.govnsf.gov
Table 2: Examples of Butanoic Acid Side Chain Functionalization
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| Carboxylic Acid | Amine, CDI | Amide | Amide Coupling | nih.gov |
| Carboxylic Acid | SOCl2, then Amine | Amide | Acyl Chloride Formation/Amidation | nih.gov |
| Organic Acids | N-(4-aminophenyl)piperidine, HATU, DIPEA | Derivatized Organic Acid | Chemical Derivatization | researchgate.net |
Application of Coupling Reactions and Amide Bond Formations in Derivative Synthesis
The synthesis of derivatives of this compound frequently employs coupling reactions and amide bond formations to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR). mdpi.com Amide bond formation is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed drugs. researchgate.net The fundamental approach involves the reaction of a carboxylic acid with an amine. researchgate.net However, this condensation does not occur spontaneously under ambient conditions and requires high temperatures, which can be detrimental to complex molecules. luxembourg-bio.com Therefore, activation of the carboxylic acid is necessary, typically by converting the hydroxyl group into a better leaving group before introducing the amine. luxembourg-bio.com
A variety of coupling reagents have been developed to facilitate this transformation under milder conditions. researchgate.netresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the desired amide. researchgate.net Common classes of coupling reagents include carbodiimides, uronium/aminium salts, and phosphonium (B103445) salts. luxembourg-bio.com
Dicyclohexylcarbodiimide (DCC) was one of the first widely used coupling reagents. luxembourg-bio.com It reacts with a carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.com This intermediate can then react with an amine to form the amide product, generating dicyclohexylurea (DCU) as a byproduct, which is often insoluble and can be removed by filtration. luxembourg-bio.com To suppress side reactions and reduce racemization, especially when coupling amino acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with DCC. luxembourg-bio.comuni-kiel.de
More modern reagents, often referred to by acronyms, include uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate). researchgate.netmdpi.com These reagents form active esters that readily react with amines. luxembourg-bio.com However, care must be taken with the order of addition, as the amine can sometimes react with the coupling reagent itself, forming a guanidinium (B1211019) byproduct. luxembourg-bio.comuni-kiel.de
Beyond amide bond formation, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for creating carbon-carbon bonds. mdpi.comresearchgate.net These methods are invaluable for attaching aryl or heteroaryl groups to the piperidine ring, significantly expanding the diversity of accessible derivatives. mdpi.comresearchgate.net For instance, a Suzuki-Miyaura coupling could be used to join an aryl boronic acid with a halogenated derivative of the this compound scaffold. mdpi.com Similarly, a one-pot Negishi coupling approach has been described for the direct α-arylation of N-Boc protected 4-silyloxy piperidines, demonstrating a highly diastereoselective method for functionalizing the piperidine core. researchgate.net
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example(s) | Mechanism of Action | Common Byproducts | Notes |
|---|---|---|---|---|
| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate. luxembourg-bio.com | Dicyclohexylurea (DCU), Ethyl-(3-dimethylaminopropyl)urea | DCU is often insoluble, facilitating removal. luxembourg-bio.com Additives like HOBt can reduce racemization. uni-kiel.de |
| Uronium/Aminium Salts | HATU, HBTU | Forms an active ester intermediate. luxembourg-bio.com | Tetramethylurea | Highly efficient, but order of addition is crucial to avoid side reactions. luxembourg-bio.comuni-kiel.de |
| Phosphonium Salts | PyBOP, PyAOP | Forms a phosphonium ester intermediate. | Tripyrrolidinophosphine oxide | Known for high coupling efficiency and low racemization. |
| Imidazolium-based | CDI | Forms an acylimidazolide intermediate. | Imidazole (B134444) | Mild conditions, but the intermediate can be less reactive than others. |
Stereoselective Synthesis Approaches for Chiral Analogues
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, methods for the stereoselective synthesis of chiral analogues of this compound are of significant interest. The butanoic acid side chain contains a stereocenter at the C3 position, and additional stereocenters can exist or be introduced on the piperidine ring, leading to multiple diastereomers.
Approaches to stereoselective synthesis can be broadly categorized into three main strategies:
Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers.
Chiral Auxiliaries: Temporarily incorporating a chiral molecule that directs the stereochemical outcome of a key reaction. mdpi.com
Chiral Pool Synthesis: Starting the synthesis from an enantiomerically pure natural product, such as an amino acid or carbohydrate. researchgate.net
Chiral pool synthesis is a powerful strategy for producing enantiomerically pure compounds. researchgate.net For example, a method for the enantiospecific synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key component of the drug sitagliptin, starts from naturally available (S)-serine. researchgate.net This approach involves a ten-step synthesis where the stereocenter from serine is transferred to the final product. researchgate.net A similar strategy could be envisioned for this compound, where a chiral starting material dictates the stereochemistry of the butanoic acid side chain.
The use of chiral auxiliaries is another common approach. mdpi.com A chiral auxiliary is attached to the substrate, a diastereoselective reaction is performed, and the auxiliary is then removed. For instance, the stereoselective synthesis of chiral α-SCF₃-β-ketoesters has been achieved using a chiral diamine auxiliary derived from trans-1,2-diaminocyclohexane. mdpi.com This auxiliary was crucial for creating enantiopure enamines, which then reacted to form the desired product with high enantioselectivity (up to 91% ee) after the auxiliary's removal. mdpi.com
Asymmetric catalysis, where a substoichiometric amount of a chiral catalyst is used to generate a stereogenic center, is another highly efficient method. This approach is exemplified by the Merck synthesis of sitagliptin, which uses a chiral catalyst for an asymmetric reduction to create the desired stereocenter. researchgate.net
Table 2: Strategies for Stereoselective Synthesis
| Strategy | Description | Example Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Classical resolution with a chiral acid/base. | Technically straightforward for some compounds. | 50% theoretical maximum yield for the desired enantiomer; requires a suitable resolving agent. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to control stereochemistry. mdpi.com | Use of a trans-1,2-diaminocyclohexane auxiliary to synthesize chiral ketoesters. mdpi.com | High diastereoselectivity can often be achieved. | Requires additional steps for attachment and removal of the auxiliary. |
| Chiral Pool Synthesis | Use of readily available, enantiopure natural products as starting materials. researchgate.net | Synthesis of a β-amino acid from (S)-serine. researchgate.net | Provides access to enantiomerically pure products. | Limited to the stereochemistry and structure of available starting materials. |
| Asymmetric Catalysis | A chiral catalyst creates a stereocenter from an achiral precursor. researchgate.net | Rhodium-catalyzed asymmetric hydrogenation. | Highly efficient (catalytic amounts of chiral material needed); high enantioselectivity. | Development of a suitable catalyst can be challenging and expensive. |
Optimization of Synthetic Methodologies for Enhanced Research Yield and Purity
Key areas for optimization include the choice of reagents, reaction conditions (temperature, solvent, and concentration), and purification methods. In amide bond formation, for example, the choice of coupling reagent and additives can significantly impact yield and the formation of side products. luxembourg-bio.comuni-kiel.de While DCC is cost-effective, the DCU byproduct can sometimes complicate purification despite its general insolubility. luxembourg-bio.comuni-kiel.de Uronium-based reagents like HATU may offer higher yields and faster reaction times but are more expensive and require careful control of reaction conditions to prevent side reactions. luxembourg-bio.comuni-kiel.de
Solvent selection is also crucial. For Suzuki-Miyaura coupling reactions, a solvent system that mixes well with water and the base is necessary. mdpi.com For example, a 1:4 mixture of THF/Diethoxymethane was identified as optimal for one such reaction, affording a 95% yield. mdpi.com High temperatures required for some coupling reactions also necessitate the use of high-boiling point solvents. mdpi.com
Purification is a major factor in the final purity of the compound. For amide couplings using DCC, the primary byproduct, DCU, is typically removed by filtration. luxembourg-bio.com Subsequent purification often involves column chromatography to separate the desired product from any remaining starting materials, reagents, or soluble byproducts. researchgate.net The choice of silica (B1680970) gel mesh size and the solvent system for chromatography must be optimized to achieve good separation. For instance, a crude product might be purified by column chromatography using a gradient of ethyl acetate (B1210297) in hexane. researchgate.net Washing the solid product with appropriate solvents, such as water, diethyl ether, or pentane, can also effectively remove certain impurities. researchgate.net
Solid-phase synthesis offers an alternative methodology that can simplify purification. mdpi.com In this technique, the starting material is attached to a solid support (resin), and reactions are carried out in solution. mdpi.com Excess reagents and byproducts are then simply washed away by filtration, and the purified product is cleaved from the resin in the final step. mdpi.com This approach can be highly efficient for the synthesis of libraries of derivatives, as it allows for the rapid and systematic variation of building blocks. mdpi.com
Ultimately, a combination of careful reaction design, optimization of conditions, and appropriate purification techniques is essential to obtain this compound and its analogues in high yield and purity for further research.
Structure Activity Relationship Sar and Structural Biology Investigations
Fundamental SAR Principles Applied to 3-(Piperidin-4-yl)butanoic Acid Derivatives
The following sections dissect the core components of the this compound structure to understand their individual contributions to biological interactions.
The flexibility of the piperidine (B6355638) ring allows it to adopt various conformations, such as chair and boat forms, which can be critical for optimal interaction with a biological target. Modifying this flexibility or changing the substitution pattern can dramatically alter a compound's efficacy.
Conformational restriction, or making the ring more rigid, is a common strategy in drug design to lock the molecule into its "active" conformation. Studies on 4-(3-hydroxyphenyl)piperidine (B9838) opioid receptor antagonists demonstrated that structurally rigid compounds, where the phenyl group was locked in an equatorial orientation, had potencies equal to or greater than more flexible analogues. This suggests that reducing conformational freedom can enhance binding affinity by minimizing the entropic penalty upon binding.
The position of substituents on the piperidine ring is also a critical determinant of activity. For example, in a series of piperidine-substituted sulfonamides investigated as potential anticancer agents, the placement of a methyl group at the 3- or 4-position of the piperidine ring was crucial for high activity. ajchem-a.com A related compound where the piperidine ring was further from the sulfonamide group and lacked a methyl substituent showed lower antitumor properties. ajchem-a.com This highlights that both the substitution pattern and the relative orientation of functional groups are key to biological function. Similarly, in a series of CXCR3 receptor antagonists based on a 1-aryl-3-piperidin-4-yl-urea scaffold, SAR studies established a key pharmacophore, leading to a potent derivative with an IC50 of 16 nM. nih.gov
| Compound Class | Modification | Observation | Reference |
| 4-(3-Hydroxyphenyl)piperidines | Increased ring rigidity | Potency maintained or improved | |
| Piperidine-substituted sulfonamides | Methyl group at position 3 or 4 | Highest anticancer activity | ajchem-a.com |
| 1-Aryl-3-piperidin-4-yl-ureas | SAR-guided optimization | Identification of a potent CXCR3 antagonist (IC50 = 16 nM) | nih.gov |
The butanoic acid (also known as butyric acid) portion of the molecule is not merely a passive linker but an active contributor to the compound's biological profile. Butyric acid itself is a short-chain fatty acid known to have a variety of biological roles, including the inhibition of histone deacetylases (HDACs) and acting as an agonist for G protein-coupled receptors like the human hydroxycarboxylic acid receptor 2 (HCA₂). wikipedia.orgresearchgate.net
The carboxylic acid functional group is a key feature in many drugs, often acting as a critical binding motif. It can form strong hydrogen bonds or ionic interactions with residues such as arginine, lysine, or histidine in a receptor or enzyme active site. In the design of inhibitors for tumor-associated carbonic anhydrases IX and XII, the carboxylic acid group was shown to bind to the catalytic zinc ion through a bridging water molecule and form hydrogen bonds with key amino acid residues like Gln-92 and Thr-199. nih.gov The essentiality of this group was demonstrated when its replacement with a nitrile group resulted in a significant loss of activity against most carbonic anhydrase isoforms. nih.gov
Furthermore, the butanoic acid moiety is implicated in a wide range of therapeutic effects, including neuroprotection and favorable responses in the treatment of schizophrenia. researchgate.netfrontiersin.org Its ability to inhibit HDACs is particularly noteworthy, as this mechanism is involved in regulating synaptic plasticity and long-term memory. wikipedia.org
Chirality is a critical aspect of drug design, as biological systems like enzymes and receptors are themselves chiral and can interact differently with each enantiomer of a chiral drug. mdpi.comnih.gov Introducing a chiral center into the piperidine ring or on the butanoic acid side chain of this compound can lead to significant differences in potency, selectivity, and pharmacokinetic properties between stereoisomers. researchgate.net
The two enantiomers of a chiral drug can have distinct pharmacological profiles, with one (the eutomer) being responsible for the desired activity and the other (the distomer) being less active, inactive, or even contributing to undesirable effects. nih.gov For example, in a series of GSK-3β inhibitors, the (R)-enantiomer of a piperidine-containing compound was able to fit into a small lipophilic pocket in the enzyme's active site, while the (S)-enantiomer could not adopt the favorable configuration and would clash with a nearby β-sheet, explaining the remarkable difference in activity between the stereoisomers. mdpi.com Similarly, enantioselective inhibition was observed for certain imidazole (B134444) derivatives, where the S-enantiomers were more potent inhibitors of acetylcholinesterase (AChE) than the R-enantiomers. researchgate.net
Therefore, controlling the stereochemistry of this compound derivatives is essential for optimizing their therapeutic potential and ensuring a safe pharmacological profile. mdpi.comresearchgate.net
| Compound Series | Chiral Center Location | Observation | Reference |
| GSK-3β Inhibitors | Piperidine Ring | (R)-enantiomer active, (S)-enantiomer inactive due to steric clash. | mdpi.com |
| Imidazole Derivatives | Side Chain | S-enantiomers showed stronger AChE inhibition than R-enantiomers. | researchgate.net |
Comparative SAR Studies with Structurally Related Compounds
To better understand the unique contributions of the piperidine and butanoic acid moieties, it is useful to compare them with related structural analogues.
Replacing the piperidine ring with other heterocyclic systems can significantly impact biological activity. The choice of heterocycle influences factors like ring size, conformation, basicity, and lipophilicity.
In studies of piperine (B192125) derivatives, replacing the piperidinyl moiety with other basic substituents like pyrrolidine (B122466) or azepane (a seven-membered ring) resulted in comparatively less effective compounds. researchgate.net This suggests that the specific six-membered ring structure of piperidine is optimal for the activity being measured in that context. In another example, the development of fibrinolysis inhibitors found that introducing a chiral center in the piperidine ring was effective at increasing selectivity over GABAa receptors. researchgate.net
Conversely, sometimes another heterocycle is found to be superior. In the discovery of SERCA2a activators, an indoline-containing compound was identified as a potent lead. acs.org The indole (B1671886) ring is another common heterocycle in drug discovery, and its electronic properties and ability to participate in pi-stacking interactions can offer advantages over the saturated piperidine ring in certain contexts.
| Original Scaffold | Heterocyclic Replacement | Resulting Activity | Reference |
| Piperine (contains piperidine) | Pyrrolidine, Azepane | Less effective | researchgate.net |
| Piperidine-based scaffold | Indoline | Potent activity (in a different series) | acs.org |
The carboxylic acid group is a common functional group in drug molecules, but its properties can lead to issues with pharmacokinetics. drughunter.com Therefore, replacing it with bioisosteres—groups with similar physicochemical properties—is a frequent strategy in medicinal chemistry. nih.gov
The length and nature of the carboxylic acid chain are important. While the butanoic acid chain provides a certain degree of flexibility and lipophilicity, altering it can fine-tune a compound's properties. However, replacing the entire carboxylic acid moiety with other acidic groups like phosphonic, phosphinic, or sulfonic acids can lead to dramatic changes in activity. nih.gov For instance, the GABA agonist baclofen (B1667701) is a carboxylic acid, but its phosphonic acid analogue, phaclofen, acts as a GABAB antagonist. nih.gov This demonstrates that while the groups are isosteric, their different geometries and acidities can completely reverse the pharmacological effect.
In the context of fluoroquinolone antibacterials, the 3-carboxylic acid moiety is part of the basic scaffold essential for binding to DNA gyrase. researchgate.net This underscores that for many biological targets, the carboxylic acid is an indispensable feature for which a suitable replacement may be difficult to find. The specific type of carboxylic acid, such as arylacetic acids versus arylcarboxylic acids, can also carry different toxicological risks, making the selection of the entire acid fragment a key consideration in drug design. drughunter.com
Pharmacological and Biological Research Applications Preclinical & in Vitro Studies
Modulation of Neurotransmitter Systems
The piperidine (B6355638) moiety, a core structural component of 3-(Piperidin-4-yl)butanoic acid, is a key feature in many compounds investigated for their activity within the Central Nervous System (CNS). The protonated form of piperidine derivatives can engage in crucial salt bridge interactions within receptor binding pockets, such as the one identified in the sigma-1 receptor (σ1R). nih.gov This interaction is considered responsible for the high biological activity of certain piperidine-based ligands. nih.gov Research into various piperidine-containing molecules has revealed their potential to modulate critical CNS signaling systems, including neurotransmitter receptors that are pivotal in learning, memory, mood, and pain perception. nih.gov The unique structural and chemical properties of the piperidine ring allow for its incorporation into diverse molecular scaffolds, leading to ligands that can target specific CNS pathways. nih.gov While direct studies on this compound's broad interactions with all CNS pathways are not extensively detailed, the known activities of structurally related compounds suggest its potential as a modulator of neurological processes.
The γ-aminobutyric acid (GABA) system, particularly the GABA type A (GABA-A) receptor, is a major inhibitory neurotransmitter system in the CNS and a significant target for therapeutic development. mdpi.commdpi.com The piperidine scaffold is a recognized pharmacophore for interacting with GABA receptors. For example, piperidine-4-sulphonic acid has been shown to bind to GABA receptors, suggesting that the piperidine ring is a suitable structure for GABAergic activity. nih.gov Further research has demonstrated that derivatives of piperine (B192125), which contains a piperidine ring, can effectively modulate GABA-A receptors. acs.org
The modulation of GABA-A receptors can produce various effects, including anxiolytic and sedative-hypnotic actions. nih.gov Natural and synthetic compounds are continuously being explored for their ability to act as allosteric modulators at different sites on the GABA-A receptor complex. mdpi.comnih.gov The structural similarity of this compound to known GABAergic modulators, such as baclofen (B1667701) analogues, points towards its potential for interaction with the GABAergic system, although specific studies are needed to confirm this activity. nih.gov
Given the role of piperidine-based compounds in modulating key CNS targets like GABA and sigma receptors, there is significant interest in their potential application in models of neurological disorders. nih.govmdpi.com Sigma-2 (σ2) receptor ligands, for instance, are being investigated for their potential as disease-modifying therapies in Alzheimer's disease and for treating neuropathic pain. mdpi.com Similarly, the modulation of the GABAergic system is a well-established strategy for managing conditions related to CNS hyperexcitability, such as epilepsy. mdpi.com
Derivatives of 4-amino-3-aryl-butanoic acid have been studied in spinal cord models, showing activity that suggests roles as GABAB receptor partial agonists or antagonists, which has implications for pain modulation. nih.gov The dual ability of some piperidine compounds to target multiple receptors, such as histamine (B1213489) H3 and sigma-1 receptors, is being explored as a novel strategy for treating complex conditions like nociceptive and neuropathic pain. nih.gov These findings underscore the therapeutic potential of piperidine-containing scaffolds, including this compound, in preclinical models of various neurological and psychiatric disorders.
Enzyme and Receptor Interactions
The this compound scaffold and related piperidine structures have been evaluated for their inhibitory activity against a range of enzymes implicated in various diseases.
Trypanothione Reductase (TR): This enzyme is crucial for the survival of trypanosomatid parasites, making it a key drug target for diseases like leishmaniasis. nih.gov While some novel chemotypes have been identified as TR inhibitors by binding to unique sites on the enzyme, research on a series of 1,4-bis(3-aminopropyl)piperazines found that potent trypanocidal activity did not necessarily correlate with TR inhibition, suggesting other mechanisms of action. nih.govnih.gov
Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a promising therapeutic strategy for inflammatory and pain-related diseases, as it stabilizes beneficial epoxy fatty acids. csic.esescholarship.org Numerous potent sEH inhibitors incorporating a piperidine ring have been developed. nih.govgoogle.comresearchgate.net For example, 2-(Piperidin-4-yl)acetamides have been synthesized and shown to possess excellent inhibitory potencies against both human and murine sEH. csic.es These compounds demonstrated anti-inflammatory effects, highlighting the utility of the piperidine scaffold in designing effective sEH inhibitors. csic.es
| Compound Type | Target Enzyme | IC50 Value |
| 2-(Piperidin-4-yl)acetamides | Human sEH | Potent Inhibition (specific values vary by derivative) |
| 2-(Piperidin-4-yl)acetamides | Murine sEH | Potent Inhibition (specific values vary by derivative) |
| Acyl piperidine derivatives | Human sEH | 2.2 nM (Compound A1) |
| Acyl piperidine derivatives | Murine sEH | 0.53 nM (Compound A1) |
| Data sourced from multiple studies on piperidine-based sEH inhibitors. csic.esescholarship.org |
Elastase: Human neutrophil elastase is a serine protease involved in inflammatory diseases, and its inhibition is a therapeutic goal. nih.govnih.gov While many natural polypeptides and flavonoids have been identified as elastase inhibitors, research has also explored other chemical structures. nih.govnih.govbiorxiv.org For instance, pyracrenic acid, a betulinic acid derivative, showed strong elastase inhibition. academicjournals.org The evaluation of (3-13)-monohydroxyeicosanoic acid isomers also revealed anti-elastase activity. researchgate.net The potential for piperidine-based compounds in this area remains an active field of investigation.
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in managing Alzheimer's disease. nih.gov Research into natural products has identified various inhibitors. nih.gov A study on metabolites from the red algae Laurencia snackeyi identified a complex prostanoid, 15-hydroxy-1-[2-(hydroxymethyl)-1-piperidinyl]prost-13-ene-1,9-dione, which was predicted through molecular docking to have inhibitory properties against BChE, indicating that piperidine-containing structures can be adapted to target these enzymes. nih.gov
Sigma receptors, classified as σ1 and σ2 subtypes, are recognized as important biological targets for their role in various CNS functions and diseases, including cancer. nih.govnih.gov The piperidine moiety is a critical structural feature for ligands targeting these receptors. nih.gov
Sigma-1 (σ1) Receptor: The σ1 receptor is a unique ligand-regulated chaperone protein involved in neuroplasticity and the modulation of other receptor systems. nih.gov Piperidine derivatives have been developed as potent dual-acting ligands, targeting both the σ1 receptor and other receptors like the histamine H3 receptor, to create novel therapeutics for pain. nih.gov The basic nitrogen of the piperidine ring is often crucial for high-affinity binding. nih.gov
Sigma-2 (σ2) Receptor: The σ2 receptor, identified as TMEM97, is overexpressed in many tumor cells, making it a target for both cancer therapy and diagnostic imaging. mdpi.comnih.govfrontiersin.orgresearchgate.net Ligands containing a piperidine or related piperazine (B1678402) structure have shown high affinity for the σ2 receptor. nih.gov For example, the compound PB28 is a well-characterized modulator of both σ1 and σ2 receptors. nih.gov Studies on structure-activity relationships have shown that both nitrogen atoms in certain piperazine derivatives are important for high-affinity binding to the σ2 subtype, a finding that informs the design of selective ligands. nih.gov The development of σ2 receptor-specific radioligands, such as those derived from RHM-4, has been crucial for characterizing these binding sites. mdpi.com
| Ligand Class | Target Receptor | Affinity (Ki) | Selectivity |
| Piperidine-based ligands | Sigma-1 (σ1) | High (specific values vary) | Can be designed for dual or selective action |
| Piperazine/Piperidine derivatives (e.g., PB28) | Sigma-2 (σ2) | High (specific values vary) | Often modulates both σ1 and σ2 |
| Anilide/Aniline derivatives | Sigma-2 (σ2) | 2.70 to 9.80 nM | Varies with structure |
| Data compiled from studies on sigma receptor ligands. nih.govnih.govresearchgate.net |
Histamine H1 Receptor Antagonism Research
No studies were found that investigate the antagonistic effects of this compound on the Histamine H1 receptor.
NLRP3 Inflammasome Inhibition and Related Mechanisms
No literature is available describing the inhibitory activity of this compound on the NLRP3 inflammasome or related inflammatory pathways.
Dopamine (B1211576) Receptor Agonism Research
There is no published research on the agonistic properties of this compound at dopamine receptors.
Investigations in Cellular Processes
Effects on Cell Growth, Differentiation, and Survival
No data exists in the public domain regarding the influence of this compound on these fundamental cellular processes.
Induction of Apoptosis in Cancer Cell Lines (In Vitro)
In vitro studies on the pro-apoptotic effects of this compound in cancer cells have not been reported in the available literature.
Inhibition of Cell Proliferation
There is no evidence from research to suggest that this compound can inhibit the proliferation of cells.
Due to the lack of research data, no data tables or a list of mentioned compounds can be provided.
Inhibition of Pyroptosis and Interleukin-1β Release
No preclinical or in vitro studies were found that specifically investigate the ability of this compound to inhibit pyroptosis or the subsequent release of interleukin-1β (IL-1β). Pyroptosis is a form of pro-inflammatory programmed cell death, and its inhibition is a target for various inflammatory conditions. However, the role of this particular compound in modulating the inflammasome pathways that lead to pyroptosis and IL-1β maturation has not been documented in the available scientific literature.
Broader Biological Activities in Preclinical Models
Similarly, a comprehensive search for a range of other potential biological activities of this compound in preclinical models yielded no specific results. The subsections below reflect the absence of dedicated research in these areas.
Analgesic and Anxiolytic Research Potential
There are no available studies that evaluate this compound for potential pain-relieving (analgesic) or anxiety-reducing (anxiolytic) effects in preclinical models.
Anticonvulsant Research Potential
The potential for this compound to act as an anticonvulsant has not been explored in any published preclinical research. While other piperidine-containing compounds have been investigated for their effects on seizure activity, data for this specific molecule is absent.
Antiviral Activity Research
No scientific reports detailing the investigation of this compound for antiviral properties were identified. Research has been conducted on other butanoic acid derivatives for antiviral applications, but these are structurally distinct and their findings cannot be attributed to this compound. researchgate.netbiointerfaceresearch.com
Antioxidant Activity Research
No studies were found that measure the capacity of this compound to act as an antioxidant. The potential for this compound to scavenge free radicals or to influence oxidative stress pathways has not been scientifically documented.
No Preclinical or In Vitro Studies Found for the Antimicrobial and Antifungal Activity of this compound.
A comprehensive search of available scientific literature and research databases did not yield any preclinical or in vitro studies investigating the antimicrobial or antifungal properties of the chemical compound this compound.
Therefore, it is not possible to provide an article section on the "Antimicrobial and Antifungal Activity Research" of this specific compound as no published research appears to exist on this topic. The request for detailed research findings and data tables cannot be fulfilled due to the absence of relevant data in the public domain.
Computational Studies and Molecular Modeling
Molecular Docking Simulations for Target Binding Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govjksus.org It is extensively used to forecast the interaction between a small molecule (ligand) and a protein's binding site, providing valuable information about the binding energy and the specific geometry of the complex. nih.govresearchgate.net
Molecular docking simulations are instrumental in predicting how 3-(Piperidin-4-yl)butanoic acid might bind to a potential target receptor. These simulations calculate the binding affinity, which represents the strength of the interaction, and predict the binding mode, which is the specific conformation and orientation the ligand adopts within the binding site. nih.govresearchgate.net The binding energy, a key output of docking, is inversely related to binding affinity; a more negative binding energy suggests a stronger, more favorable interaction. nih.gov
For a molecule like this compound, which contains both a piperidine (B6355638) ring and a carboxylic acid group, docking studies would explore how these functional groups interact with amino acid residues in a target's active site. For instance, in studies of similar piperidine derivatives, docking has been used to predict binding modes within the active sites of various receptors, such as the dopamine (B1211576) receptor D2 or the main protease of SARS-CoV-2. nih.govtandfonline.com The accuracy of these predictions is often validated by redocking a known co-crystallized ligand and measuring the Root Mean Square Deviation (RMSD), where a value below 2.0 Å is considered reliable. nih.gov
Given its structural similarity to GABA (gamma-aminobutyric acid), a potential target for this compound could be GABA receptors (GABA-Rs). nih.govmdpi.com Docking studies into homology models of GABA-A receptors have been performed for other ligands to elucidate their binding interactions. nih.govnih.gov Such studies for this compound would predict potential hydrogen bonds between its carboxylic acid group and key residues like arginines or lysines, and cation-π or hydrophobic interactions involving the piperidine ring. nih.govnih.gov The results of such a hypothetical docking study are illustrated in the table below.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical GABA-A Receptor Subtype
| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| 1 | -8.5 | Arg120, Gln189, Tyr97 | Hydrogen bond with Arg120 (carboxylate); Hydrophobic interaction with Tyr97 (piperidine ring) |
| 2 | -7.9 | Ser204, Ser205, Phe173 | Hydrogen bonds with Ser204, Ser205 (carboxylate); Pi-stacking with Phe173 (piperidine ring) |
| 3 | -7.2 | Lys279, Trp155 | Salt bridge with Lys279 (carboxylate); Hydrophobic interaction with Trp155 (piperidine ring) |
This table is for illustrative purposes only and does not represent actual experimental data.
A primary application of molecular docking is the identification and characterization of potential binding sites on a target protein. frontiersin.orgbohrium.com For novel compounds like this compound, where the biological target may not be known, reverse docking (docking the ligand against a library of known protein structures) can be employed to identify potential protein targets.
Once a target is identified, docking helps to characterize the binding pocket. This involves analyzing the size, shape, and physicochemical properties of the active site, such as its hydrophobicity, charge distribution, and hydrogen-bonding potential. jksus.orgbohrium.com For example, the binding sites of GABA-A receptors are known to be located at the interface between different subunits and feature a combination of aromatic, polar, and charged residues that accommodate the GABA neurotransmitter. frontiersin.orgnih.gov
Computational tools can generate a "negative image" or map of the binding site, highlighting "hot spots" for favorable interactions. researchgate.netbohrium.com For this compound, these maps would indicate regions where its piperidine ring could form van der Waals contacts and where the butanoic acid moiety could engage in hydrogen bonding or electrostatic interactions. researchgate.net This detailed characterization is crucial for understanding the basis of molecular recognition and for designing derivatives with improved affinity and selectivity. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex compared to the static view from molecular docking. easychair.org By simulating the movements of atoms over time, MD can reveal conformational changes in both the ligand and the protein, the influence of solvent, and provide a more accurate estimation of binding stability. nih.goveasychair.org
Furthermore, the protonation states of both the ligand and the protein's residues can significantly impact binding. nih.govresearchgate.net this compound has two ionizable groups: the piperidine nitrogen and the carboxylic acid. Their protonation states (charged or neutral) depend on the pH of the environment and their local pKa values within the binding site. Using standard protonation states may not be accurate. nih.gov Constant pH MD simulations can be employed to allow the protonation states to change dynamically, providing a more realistic model of the interactions within the physiological environment. nih.govresearchgate.net The interaction of GABA with the GABA-C receptor, for instance, is critically dependent on the protonation state of both the ligand's amine and carboxylate groups and key receptor residues like Arginine. nih.govresearchgate.net
While molecular docking often treats the protein receptor as rigid, proteins are inherently flexible. nih.govpsu.edu Ligand binding can induce conformational changes in the protein, and the ligand itself can adopt various conformations within the binding site. nih.govarxiv.org MD simulations are essential for studying this mutual adaptation, a concept known as "induced fit". nih.gov
Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a this compound-Receptor Complex
| Simulation Time (ns) | RMSD of Ligand (Å) | Key Hydrogen Bond Occupancy (%) (Ligand-Arg120) | Dominant Ligand Conformation |
| 0-10 | 1.2 ± 0.3 | 95.2 | Extended |
| 10-20 | 1.5 ± 0.4 | 91.5 | Extended |
| 20-30 | 2.1 ± 0.5 | 75.4 | Folded |
| 30-40 | 2.3 ± 0.6 | 72.1 | Folded |
| 40-50 | 2.2 ± 0.5 | 73.8 | Folded |
This table is for illustrative purposes only and does not represent actual experimental data. It shows how a ligand might shift conformation and how the stability of a key interaction might change over the course of a simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govmdpi.com
For a series of derivatives of this compound, a QSAR study would involve several steps. First, a set of analogs would be designed, varying substituents on the piperidine ring or the butanoyl chain. Their biological activity (e.g., binding affinity for a specific receptor) would need to be determined experimentally. mdpi.comnih.gov Next, a wide range of molecular descriptors (physicochemical properties like hydrophobicity, electronic properties, and steric parameters) would be calculated for each analog. nih.gov
Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that correlates a subset of these descriptors with the observed activity. nih.govnih.gov For example, a QSAR study on piperidine derivatives targeting the CCR5 receptor used parameters like hydrophobicity (π), molar refractivity (MR), and Hammett sigma (σ) constants to build predictive models. nih.gov Similarly, a model for GABA-A receptor antagonists identified hydrophobicity and aromaticity as crucial features for activity. youtube.com
A validated QSAR model for this compound analogs could reveal that, for instance, increasing the hydrophobicity of a substituent at a certain position enhances binding affinity, while bulky groups at another position are detrimental. This information provides a clear rationale for structural modifications to optimize the compound's desired biological effect. mdpi.comnih.gov
Correlation of Structural Features with Observed Biological Activity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For derivatives of this compound, key structural features such as the piperidine ring, the butanoic acid chain, and substitutions on the piperidine nitrogen are critical determinants of their interaction with biological targets.
Research on related scaffolds highlights these correlations. For instance, studies on a series of 3-piperidin-4-yl-1H-indoles, developed as potential antimalarial agents, demonstrated that the 3-piperidin-4-yl-1H-indole core is sensitive to modifications on the piperidine nitrogen nih.gov. While many alterations were not well-tolerated, specific substitutions led to compounds with significant antimalarial activity against both drug-sensitive and resistant strains of Plasmodium falciparum nih.gov. This underscores the importance of the substituent on the piperidine nitrogen in defining the molecule's bioactivity.
Similarly, the design of piperidine-4-carboxylic acid analogs as dual PPARα/γ agonists has provided insights into structure-activity relationships (SAR) nih.gov. The spatial arrangement of substituents and the conformation of the piperidine ring are crucial for effective binding to the PPAR nuclear receptors nih.gov. The presence of a carboxylic acid group, like the one in the butanoic acid chain, is often a key feature for interacting with receptor-binding sites. In some cases, the presence of a 3-substituent on a pyridine (B92270) nucleus attached to a related structure has been noted as a factor that enhances analgesic properties mdpi.com.
Table 1: Structure-Activity Relationship (SAR) Insights for Piperidine-Containing Scaffolds
| Structural Feature | Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Piperidine Nitrogen | N-substitution on 3-piperidin-4-yl-1H-indole scaffold | Generally intolerant to modifications, but specific small substituents can yield potent antimalarial activity. | nih.gov |
| Carboxylic Acid Moiety | Presence in piperidine analogs | Acts as a key binding group for receptors like PPARs. | nih.gov |
| Ring Conformation | Axial vs. Equatorial substitution on the piperidine ring | Significantly influences binding affinity and agonist/antagonist profile. | osti.gov |
| Aromatic Substituents | Position of substituents on attached aromatic rings | Can enhance specific biological activities, such as analgesia. | mdpi.com |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a theoretical lens to examine the fundamental properties of molecules. These methods are used to optimize molecular geometry, calculate energy levels, and predict various spectroscopic and electronic characteristics. biointerfaceresearch.comresearchgate.net
Investigation of Electronic Properties and Spectroscopic Signatures
DFT calculations are routinely employed to investigate the electronic properties of butanoic acid derivatives and related piperidine structures. biointerfaceresearch.comresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. biointerfaceresearch.com A smaller gap generally implies higher reactivity.
These computational approaches can also predict spectroscopic signatures. For example, theoretical calculations of vibrational frequencies can be correlated with experimental FT-IR spectra, and calculated NMR chemical shifts can aid in the interpretation of ¹H and ¹³C NMR data. biointerfaceresearch.comresearchgate.netresearchgate.net Furthermore, electrostatic potential (ESP) maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are crucial for molecular interactions. biointerfaceresearch.com
| NMR Chemical Shifts | Predicts ¹H and ¹³C NMR spectra to aid in structure elucidation. | GIAO method with DFT | researchgate.net |
Natural Bond Orbital Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and delocalization of electron density. mpg.de It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. mpg.deresearchgate.net
Ligand Design and Virtual Screening Applications in Drug Discovery
The this compound structure represents a valuable scaffold for ligand design in drug discovery. Its components—a basic piperidine ring and an acidic butanoic acid chain—offer multiple points for chemical modification, allowing for the creation of diverse chemical libraries. nih.govsmolecule.com This structural motif can be used as a building block to design ligands that bind to specific biological targets like enzymes or receptors. smolecule.com
Structure-based virtual screening is a computational technique widely used to identify potential drug candidates from large chemical databases. nih.govchemrevlett.com In this process, the three-dimensional structure of a target protein is used to dock vast numbers of virtual compounds into its binding site. Algorithms then score the binding poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic contacts) and binding energy. nih.gov
Molecules containing the this compound core can be included in these virtual libraries. The piperidine ring can fit into hydrophobic pockets, while the nitrogen and the carboxylic acid group can form crucial hydrogen bonds or ionic interactions with amino acid residues in the target's active site. chemrevlett.com By identifying compounds that show a high predicted binding affinity (e.g., a low S-score in docking programs), researchers can prioritize a smaller, more manageable number of candidates for chemical synthesis and subsequent experimental testing, significantly accelerating the early stages of drug discovery. nih.gov
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for separating 3-(Piperidin-4-yl)butanoic acid from impurities and for its precise quantification. The choice of technique depends on the compound's volatility, polarity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Given its polar and zwitterionic nature at certain pH values, reversed-phase HPLC is a suitable approach.
A typical HPLC method for a piperidine-containing compound might employ a C18 column. nih.govresearchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape and retention. nih.govsielc.com Since this compound lacks a strong UV chromophore, detection can be challenging. To overcome this, several strategies can be employed. One approach is pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride, which has been successfully used for the analysis of piperidine (B6355638). nih.govresearchgate.net Alternatively, a universal detector like a Charged Aerosol Detector (CAD) can be used, which does not require the analyte to have a chromophore. researchgate.net For compounds that show poor retention on standard reversed-phase columns, an ion-pairing agent like heptafluorobutyric acid (HFBA) can be added to the mobile phase to enhance interaction with the stationary phase. researchgate.net
Table 1: Illustrative HPLC Parameters for the Analysis of Piperidine Derivatives
| Parameter | Condition | Source |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (68:32, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at a suitable wavelength post-derivatization | nih.gov |
| Temperature | 30°C | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are achieved through the use of columns packed with smaller particles (typically sub-2 µm). The principles of separation are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated.
For a compound like this compound, which has structural similarities to amino acids, UPLC methods developed for amino acid analysis are highly relevant. waters.comwaters.com These methods often involve pre-column derivatization to introduce a fluorescent or UV-active tag, followed by separation on a specialized UPLC column. waters.com The enhanced resolution of UPLC is particularly valuable for separating the target compound from closely related impurities.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. Therefore, derivatization is typically required to increase its volatility and thermal stability. Common derivatization agents for compounds with amine and carboxylic acid groups include silylating agents (e.g., BSTFA) or agents that convert the carboxylic acid to an ester and the amine to a less polar derivative.
GC analysis is frequently coupled with a mass spectrometer (GC-MS), which provides both retention time data for quantification and mass spectral data for confident identification. nih.govcmbr-journal.com The analysis of piperidine alkaloids by GC-MS has been reported, demonstrating the feasibility of this technique for related structures. nih.govresearchgate.net
Spectrometric Methods for Structural Elucidation and Quantitative Analysis
Spectrometric techniques are essential for the unambiguous identification of this compound and for providing detailed structural information.
Mass Spectrometry (e.g., MS/MS, LC-APCI-MS/MS)
Mass Spectrometry (MS) is a highly sensitive and specific technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic inlet like LC or GC, it becomes a powerful tool for both qualitative and quantitative analysis.
For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most appropriate configuration. Electrospray ionization (ESI) in the positive ion mode would be expected to be effective, protonating the basic piperidine nitrogen. nih.govnih.gov The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]+.
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation would likely involve cleavage of the butanoic acid side chain and fragmentation of the piperidine ring. nih.gov Atmospheric pressure chemical ionization (APCI) is another potential ionization technique that can be used with LC-MS.
Table 2: Predicted Mass Spectrometric Data for this compound
| Ion | Predicted m/z | Analysis Mode |
| [M+H]+ | 172.1332 | Full Scan MS |
| Fragment Ions | Dependent on collision energy | MS/MS |
Note: The predicted m/z is based on the exact mass of the compound (C9H17NO2).
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the piperidine ring and the butanoic acid side chain. The chemical shifts and coupling constants of the piperidine protons would provide information about the conformation of the ring. researchgate.netacs.org The protons of the butanoic acid chain would appear as multiplets, with their chemical shifts influenced by the adjacent piperidine ring and the terminal carboxylic acid group.
The ¹³C NMR spectrum would show a signal for each unique carbon atom. The chemical shifts would be characteristic of the type of carbon (e.g., CH, CH₂, CH₃, C=O). The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, further confirming the structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous structures)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Source (Analogous Data) |
| Piperidine Ring Protons | 1.0 - 3.5 | 25 - 50 | chemicalbook.comchemicalbook.com |
| Butanoic Acid Protons | 1.5 - 2.5 | 20 - 40 | N/A |
| Carbonyl Carbon | N/A | ~175 | nih.gov |
Note: These are estimated chemical shift ranges based on data for similar structural motifs. Actual values would need to be determined experimentally.
Other Advanced Analytical Techniques in Compound Characterization
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field. mdpi.com The separation is influenced by the analyte's charge-to-size ratio. mdpi.com As an amino acid, this compound is amphoteric, meaning its net charge is dependent on the pH of the surrounding medium (the background electrolyte). This property makes it an ideal candidate for analysis by CE.
A typical CE method for this compound would involve a fused-silica capillary and a buffer system, such as a phosphate (B84403) or borate (B1201080) buffer, set to a pH where the analyte carries a consistent net positive or negative charge. ufmg.br Detection is often achieved using a diode-array detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously, typically at the low UV range for a compound like this. ufmg.brnih.gov
Furthermore, CE is particularly adept at separating stereoisomers. By adding a chiral selector, such as a cyclodextrin, to the background electrolyte, it is possible to resolve the enantiomers of chiral compounds. nih.govnih.gov This would be a critical application for studying the stereospecific properties of this compound.
Table 3: Potential Capillary Electrophoresis Method Parameters
| Parameter | Description |
| Instrument | Capillary Electrophoresis system with DAD |
| Capillary | Fused Silica (B1680970) (e.g., 50 µm i.d., 50 cm length) |
| Background Electrolyte | Phosphate or Borate buffer (pH selected to optimize charge) |
| Injection | Hydrodynamic or Electrokinetic |
| Applied Voltage | 15-30 kV |
| Detection | UV absorbance (e.g., 210 nm) |
| Chiral Selector (Optional) | β-Cyclodextrin or derivative |
Electrochemical methods analyze compounds by measuring changes in electrical properties like current or potential. These techniques are highly sensitive to molecules that can undergo oxidation or reduction. The core structure of this compound, being composed of saturated alkyl, amine, and carboxylic acid groups, is not readily electroactive under standard conditions.
However, electrochemical techniques can be relevant in the context of its synthesis or degradation. For instance, studies have shown that related compounds, such as piperidin-4-ones, can undergo indirect electrochemical oxidation. researchgate.net This suggests that electrochemical methods could be used to monitor the conversion of precursors into this compound or to study its metabolic or degradation pathways if they involve redox reactions.
Future Research Directions and Emerging Applications
Exploration of Novel Therapeutic Targets for 3-(Piperidin-4-yl)butanoic Acid Derivatives
The versatility of the this compound scaffold makes it an attractive starting point for developing ligands aimed at a wide array of new therapeutic targets. The piperidine (B6355638) moiety itself is a key component in drugs targeting the central nervous system (CNS), including modulators of dopamine (B1211576) transporters. arizona.edunih.gov Research into derivatives of this compound could lead to the discovery of novel agents for neurological disorders by exploring their interactions with various receptors and enzymes in the brain. smolecule.com For instance, piperine (B192125), a naturally occurring piperidine alkaloid, has demonstrated anticancer properties through multiple pathways, suggesting that synthetic derivatives could be designed to target specific kinases like EGFR, BRAF, and CDK2, which are implicated in cancer progression. nih.gov
Furthermore, the structural similarity of this compound to other piperidine-containing compounds suggests potential interactions with neurotransmitter systems, which could be exploited for developing treatments for mood disorders and cognitive dysfunction. smolecule.com The development of new derivatives could also focus on targets related to autoimmune diseases, as selective agonists of the S1P₁ receptor containing a related butanoic acid moiety have shown promise in this area. nih.gov The exploration of butanoic acid derivatives as antiviral and anti-inflammatory agents further broadens the therapeutic landscape for novel compounds based on this scaffold. ajchem-a.combiointerfaceresearch.com
Development of Advanced Probes and Imaging Agents for Biological Systems
The structural framework of this compound is well-suited for the creation of sophisticated chemical probes and imaging agents. By incorporating reporter groups such as fluorophores or radioactive isotopes, derivatives can be synthesized to visualize and study biological processes in real-time. The ability to modify the butanoic acid side chain and the piperidine ring allows for the fine-tuning of properties like solubility, cell permeability, and target specificity, which are crucial for effective probes.
These probes could be instrumental in studying the distribution and function of specific enzymes or receptors within cells and tissues. For example, a fluorescently labeled derivative could be used to track the localization of a target protein, providing insights into its role in cellular pathways. Such tools are invaluable for target validation and understanding the mechanism of action of new drugs.
Integration of Multi-Omics Data in Understanding Compound Mechanisms (e.g., Proteomics)
To fully elucidate the biological effects of this compound derivatives, a systems-level approach that integrates various "omics" data is essential. nih.gov Proteomics, in particular, can provide a comprehensive view of how these compounds affect the abundance and post-translational modifications of proteins within a cell or organism. nih.govmdpi.com Chemical proteomics strategies can be employed to identify the direct protein targets of a compound, offering a powerful method for mechanism-of-action deconvolution. nih.govnih.gov
By combining proteomics data with transcriptomics and metabolomics, researchers can build detailed models of the cellular response to a given derivative. nih.gov This integrated approach can reveal not only the primary targets but also the downstream signaling pathways and metabolic changes that are affected. nih.gov Such comprehensive understanding is critical for predicting both the therapeutic efficacy and potential off-target effects of new drug candidates, thereby facilitating more informed decisions in the drug development process. nih.gov
Innovations in Green Chemistry and Sustainable Synthetic Strategies for Analogues
The synthesis of this compound and its analogues presents an opportunity for the implementation of green chemistry principles to minimize environmental impact. rsc.orgmdpi.com Traditional methods for creating substituted piperidines can be resource-intensive and generate significant waste. researchgate.net Future research will likely focus on developing more sustainable synthetic routes that utilize less hazardous solvents, reduce the number of reaction steps, and improve atom economy. mdpi.comnih.gov
Recent advancements in catalysis, such as the use of water-catalyzed reactions and solvent-free conditions, offer promising avenues for the greener synthesis of piperidine derivatives. ajchem-a.com Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption. mdpi.com The development of one-pot, multicomponent reactions for constructing highly substituted piperidines is also a key area of innovation, streamlining the synthesis of complex analogues. ajchem-a.com By embracing these and other green chemistry approaches, the environmental footprint associated with the production of these valuable chemical entities can be substantially reduced. unife.it
Role in Advancing Chemical Biology and Early-Stage Drug Discovery Pipelines
The this compound scaffold plays a significant role in advancing the frontiers of chemical biology and populating early-stage drug discovery pipelines. nih.gov Its utility as a building block allows for the creation of diverse chemical libraries through techniques like diversity-oriented synthesis. nih.gov These libraries can then be screened against a multitude of biological targets to identify "hits"—molecules that show initial activity. nih.gov
The amenability of the scaffold to chemical modification facilitates the subsequent hit-to-lead optimization process, where initial hits are refined to improve their potency, selectivity, and drug-like properties. nih.gov The ability to systematically alter the structure of this compound derivatives allows for the exploration of structure-activity relationships, providing valuable information for rational drug design. mdpi.com By serving as a versatile platform for generating novel chemical matter, this compound and its analogues are instrumental in the initial phases of discovering new medicines. arizona.edunih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 3-(Piperidin-4-yl)butanoic acid, and how do reaction conditions affect yield?
- Methodology : The compound is synthesized via multistep organic reactions, including protection/deprotection of functional groups. For example, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen (as seen in structurally similar compounds) improves stability during synthesis . Optimized conditions (e.g., microwave-assisted synthesis) reduce reaction times and improve yields compared to traditional methods .
- Key Parameters :
- Temperature control (e.g., 0–5°C for Boc protection to avoid side reactions).
- Catalysts: Use of coupling agents like HATU or DCC for amide bond formation .
- Data Note : Hydrochloride salt formation (C₉H₁₈ClNO₂) is common for improved solubility, requiring careful pH adjustment during final purification .
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the piperidine ring (δ ~2.5–3.5 ppm for axial protons) and carboxylic acid proton (δ ~12 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (171.24 g/mol for the free acid; 207.70 g/mol for the hydrochloride salt) .
- X-ray Crystallography : Resolves stereochemistry in chiral derivatives (e.g., R/S configurations in analogs like (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid) .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance pharmacological activity?
- Methodology :
- Bioisosteric Replacement : Substitute the phenyl group with fluorinated aromatic rings (e.g., 3,5-difluorophenyl) to improve metabolic stability, as seen in DPP-4 inhibitors .
- Functional Group Addition : Introduce tert-butoxycarbonyl (Boc) or Fmoc groups to modulate solubility and target binding .
- Example Analogs :
Q. How can researchers resolve contradictions in reported neuroprotective effects of piperidine-containing butanoic acid derivatives?
- Methodology :
- Dose-Response Studies : Test varying concentrations (e.g., 1–100 µM) to identify therapeutic vs. toxic thresholds .
- Mechanistic Profiling : Use in vitro models (e.g., SH-SY5Y neuronal cells) to differentiate antioxidant activity from receptor-mediated effects .
- Data Analysis : Cross-validate results using orthogonal assays (e.g., ROS scavenging assays vs. caspase-3 activation measurements) to confirm neuroprotective pathways .
Q. What strategies optimize the stability of this compound in aqueous solutions for in vivo studies?
- Methodology :
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 4-(Piperidin-4-yl)butanoic acid hydrochloride, solubility >50 mg/mL in PBS) .
- pH Adjustment : Buffer solutions at pH 6.5–7.4 stabilize the carboxylic acid moiety .
- Lyophilization : Freeze-drying the compound with cryoprotectants (e.g., trehalose) enhances long-term storage stability .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate the pharmacokinetic (PK) profile of this compound derivatives?
- Methodology :
- In Vitro PK Assays :
- Metabolic stability: Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) .
- Plasma protein binding: Use equilibrium dialysis to assess free fraction .
- In Vivo Studies : Administer via intravenous/oral routes in rodent models; collect plasma samples for LC-MS/MS quantification .
- Key Metrics :
- Bioavailability (>30% target for oral administration).
- Clearance rate (<50 mL/min/kg for favorable exposure) .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., DPP-4) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
Safety & Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
